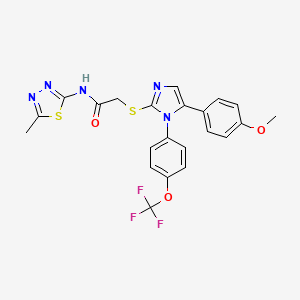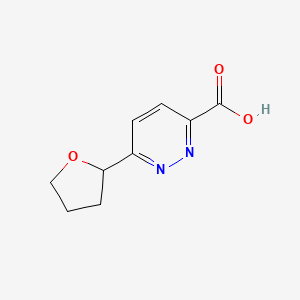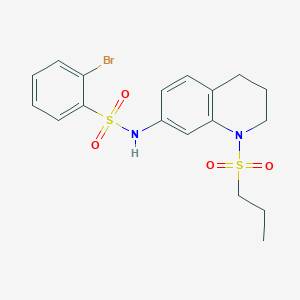![molecular formula C27H33N5O4 B2927315 7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-78-7](/img/structure/B2927315.png)
7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyrazolopyridinone ring, and a phenyl ring. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecule contains a piperazine ring, which is a saturated cyclic compound containing two nitrogen atoms. It also has a pyrazolopyridinone ring, which is a type of heterocyclic compound, and a phenyl ring, which is a common structure in organic chemistry .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its functional groups. For example, the carbonyl group could undergo nucleophilic addition-elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the carbonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Discovery of G Protein-Biased Dopaminergics
The compound, as part of a series of high-affinity dopamine receptor partial agonists, has been identified to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This discovery showcases the potential for designing G protein-biased partial agonists as novel therapeutics, demonstrated through the representative compound 2-methoxyphenylpiperazine 16c displaying antipsychotic activity in vivo (Möller et al., 2017).
Synthesis and in vitro Receptor Binding Assay
The compound, synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinearboxaldehyde, exhibited significant binding affinity to dopamine D4 receptors. This indicates its potential as a dopaminergic ligand, providing a foundation for further exploration of its therapeutic applications (Guca, 2014).
Antitumor Activity of Polymethoxylated Fused Pyridines
A series of compounds, including those similar to the queried chemical structure, were synthesized and screened for in vitro antitumor activity. The compounds displayed a broad spectrum of antitumor activity, with certain derivatives showing particular effectiveness against breast cancer and lung cancer cell lines. This highlights the compound's relevance in the development of new antitumor agents (Rostom et al., 2009).
Synthesis and Pharmacological Activities
The compound's structural analogs, synthesized for chemical and pharmacological activities evaluation, demonstrated considerable antioxidant and anticancer activities. This suggests the potential utility of the compound and its derivatives in developing treatments for cancer and oxidative stress-related conditions (Mahmoud et al., 2017).
Future Directions
Properties
IUPAC Name |
7-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-36-16-15-29-18-22(25-23(19-29)27(35)32(28-25)21-9-3-2-4-10-21)26(34)31-13-11-30(12-14-31)24(33)17-20-7-5-6-8-20/h2-4,9-10,18-20H,5-8,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBDRULHUGFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2927232.png)
![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2927233.png)




![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2927245.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2927250.png)

![3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2927252.png)
![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)
